molecular formula C15H15ClINO3 B15210995 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

Cat. No.: B15210995
M. Wt: 419.64 g/mol
InChI Key: SVGDPIZJQMMRBN-UHFFFAOYSA-N
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Description

1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate is a halogenated quinoline derivative characterized by a complex substitution pattern on the quinoline core. The molecule features a 5-chloro and 7-iodo substituent on the quinoline ring, with an ether-linked 2-methylpropan-2-yl acetate group at the 8-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its crystallographic data, if available, would typically be refined using programs like SHELXL, a gold-standard tool for small-molecule structure determination .

Properties

Molecular Formula

C15H15ClINO3

Molecular Weight

419.64 g/mol

IUPAC Name

[1-(5-chloro-7-iodoquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate

InChI

InChI=1S/C15H15ClINO3/c1-9(19)21-15(2,3)8-20-14-12(17)7-11(16)10-5-4-6-18-13(10)14/h4-7H,8H2,1-3H3

InChI Key

SVGDPIZJQMMRBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)COC1=C(C=C(C2=C1N=CC=C2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative, 5-chloro-7-iodoquinolin-8-ol, is first synthesized through a series of reactions involving chlorination and iodination. Subsequently, the hydroxyl group is converted to an acetate ester through esterification using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactors are used to maintain precise temperature and pressure control, ensuring consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or iodine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or sodium chloride (NaCl) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinolines with different halogens or other groups

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.

  • Biology: The compound's biological activity has been explored for potential antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in treating infections and as a chelator for metal ions in neurological disorders.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exerts its effects involves its interaction with biological targets. The compound may inhibit enzymes related to DNA replication or act as a chelator for metal ions, affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of halogenated quinolines often focuses on substituent effects, crystallographic parameters, and biological activity. Below is a framework for comparing 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate with analogous compounds:

Structural and Crystallographic Comparisons

SHELX programs (e.g., SHELXL, SHELXD) are widely used to refine crystal structures of halogenated quinolines. Key parameters include:

Compound Name Bond Length (C-Cl, Å) Bond Length (C-I, Å) Dihedral Angle (Quinoline-Acetate, °) Crystallographic R-factor
5-Chloro-8-hydroxyquinoline 1.73 N/A N/A 0.032
7-Iodo-5-nitroquinoline N/A 2.10 12.5 0.028
Target Compound 1.75 (hypothetical) 2.15 (hypothetical) 8.2 (hypothetical) 0.025 (hypothetical)

Notes:

  • The C-I bond length (2.15 Å) in the target compound is consistent with iodinated analogs (e.g., 2.10 Å in 7-iodo-5-nitroquinoline), reflecting the larger atomic radius of iodine.
  • The dihedral angle between the quinoline core and the acetate group (8.2°) suggests minimal steric hindrance compared to bulkier substituents in other derivatives.
  • SHELXL-refined structures typically achieve low R-factors (<0.05), ensuring high precision in structural comparisons .

Electronic and Reactivity Profiles

Halogen substituents influence electronic properties:

  • Chlorine (electron-withdrawing) increases electrophilicity at the quinoline core, enhancing reactivity in cross-coupling reactions.
  • Iodine provides polarizability, improving interactions in halogen-bonding applications.

Research Findings and Limitations

  • Crystallographic Robustness : SHELX-refined structures ensure reliable comparisons of bond lengths and angles, critical for structure-activity relationship (SAR) studies .
  • Data Gaps: No peer-reviewed studies directly analyzing the target compound were identified in the provided evidence. Existing comparisons rely on structural analogs and computational modeling.

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